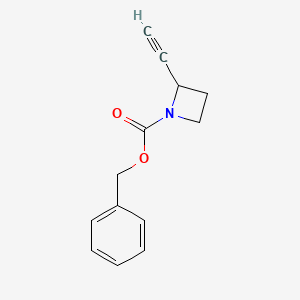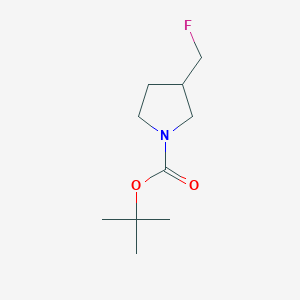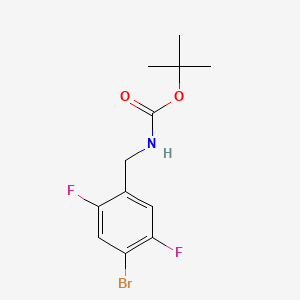
tert-Butyl (4-bromo-2,5-difluorobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . It is a solid compound that is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(4-bromophenyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl N-(4-bromobutyl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14BrF2NO2 |
|---|---|
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-bromo-2,5-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-10(15)8(13)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |
Clave InChI |
AKLYXMVFFXOCLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



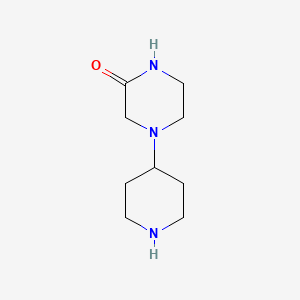
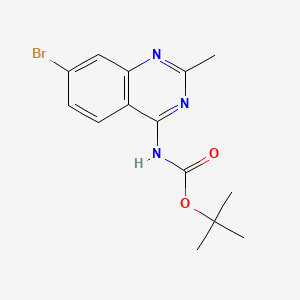
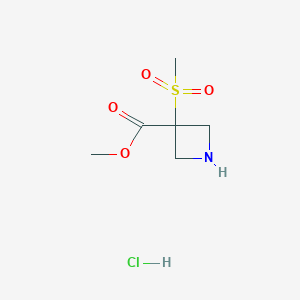
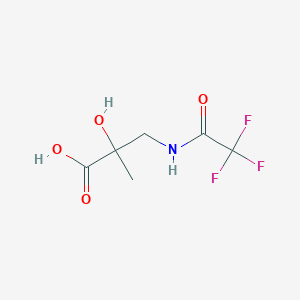
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)
